N,N-Dimethyl-1-naphthylamine
Overview
Description
N,N-Dimethyl-1-naphthylamine is an aromatic amine formally derived from 1-naphthylamine by replacing the hydrogen atoms on the amino group with methyl groups . This compound is known for its use in the nitrate reductase test, where it forms a red azo dye by reacting with a nitrite-sulfanilic acid complex .
Scientific Research Applications
N,N-Dimethyl-1-naphthylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: It is used in the nitrate reductase test to study nitrate reduction by organisms.
Industry: It is used as a dye and in the manufacturing of other chemical products.
Mechanism of Action
- Its primary targets are not well-documented, but it is commonly used in the nitrate reductase test . In this test, it reacts with nitrite in the presence of sulfanilic acid to form a red azo dye .
Target of Action
Mode of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-1-naphthylamine plays a significant role in biochemical reactions, especially in the study of nitrate reduction by organisms . It interacts with enzymes such as nitrate reductase, which catalyzes the reduction of nitrate to nitrite. The nitrite then reacts with sulfanilic acid and this compound to form a red diazo dye . This interaction is crucial for detecting and quantifying nitrate levels in various biological samples.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of nitrate reductase, leading to changes in nitrate and nitrite levels within cells . These changes can impact cellular functions such as nitrogen metabolism and redox balance, ultimately affecting cell growth and development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with nitrate reductase . This binding facilitates the reduction of nitrate to nitrite, which then reacts with sulfanilic acid and this compound to form a red diazo dye. The compound may also influence gene expression by modulating the activity of transcription factors involved in nitrogen metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of nitrate reduction and nitrogen metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively facilitates nitrate reduction without causing adverse effects . At high doses, it can lead to toxic effects, including oxidative stress and disruption of cellular metabolism. Threshold effects have been observed, where a certain dosage is required to achieve significant nitrate reduction.
Metabolic Pathways
This compound is involved in metabolic pathways related to nitrogen metabolism . It interacts with enzymes such as nitrate reductase, which catalyzes the reduction of nitrate to nitrite. This interaction affects metabolic flux and metabolite levels, influencing overall nitrogen metabolism within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects on nitrate reduction and nitrogen metabolism.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and organelles involved in nitrogen metabolism . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its activity and function in nitrate reduction and nitrogen metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-1-naphthylamine can be synthesized through various methods. One common method involves the reaction of terminal alkyne, o-bromoacetophenone, and a N,N-dimethylamide compound . Another method involves the reaction of bromophenyl ethyl ketone with N,N-dimethylformamide . These methods typically require mild reaction conditions and result in high product yields .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-naphthylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form this compound derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: this compound derivatives
Substitution: Halogenated naphthylamines
Comparison with Similar Compounds
- 1-naphthylamine
- 1-naphthol
- naphthalene
- aniline
- dimethylaniline
Comparison: N,N-Dimethyl-1-naphthylamine is unique due to its specific structure, which allows it to form a red azo dye in the nitrate reductase test. This property is not shared by all similar compounds. For example, 1-naphthylamine and 1-naphthol do not form the same red azo dye under similar conditions .
Properties
IUPAC Name |
N,N-dimethylnaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXDFHPVZQOGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058941 | |
Record name | 1-Naphthalenamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058941 | |
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Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an aromatic odor; [Merck Index] Brown liquid; [Sigma-Aldrich MSDS] | |
Record name | N,N-Dimethyl-1-naphthylamine | |
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Vapor Pressure |
0.0027 [mmHg] | |
Record name | N,N-Dimethyl-1-naphthylamine | |
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CAS No. |
86-56-6, 28109-57-1 | |
Record name | N,N-Dimethyl-1-naphthylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Dimethyl-1-naphthylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086566 | |
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Record name | Naphthalenamine, N,N-dimethyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dimethylaminonaphthalene | |
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Record name | 1-Naphthalenamine, N,N-dimethyl- | |
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Record name | 1-Naphthalenamine, N,N-dimethyl- | |
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Record name | Dimethyl(1-naphthyl)amine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.530 | |
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Record name | N,N-DIMETHYL-1-NAPHTHYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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